An In-depth Technical Guide to the Physicochemical Properties of 6-Methyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one
An In-depth Technical Guide to the Physicochemical Properties of 6-Methyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 6-methyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry. The 1,8-naphthyridine scaffold is a recognized privileged structure in drug discovery, known to impart a range of biological activities.[1][2] A thorough understanding of the physicochemical characteristics of its derivatives is paramount for predicting their pharmacokinetic and pharmacodynamic behavior. This document outlines the identity, predicted physicochemical parameters, a robust synthetic pathway, and detailed analytical methodologies for the characterization of this specific naphthyridinone derivative. The synthesis section details a microwave-assisted intramolecular inverse-electron-demand Diels-Alder reaction, a modern and efficient approach to this class of compounds.[3][4][5] The analytical section provides a guide to the expected spectroscopic features, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), drawing on established principles for the characterization of N-heterocyclic lactams.
Compound Identity and Structure
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Systematic Name: 6-Methyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one
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Chemical Structure:
Caption: 2D Structure of 6-Methyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one
Predicted Physicochemical Properties
In the absence of experimentally determined data, computational methods provide valuable estimates for the physicochemical properties of novel compounds.[8][9][10][11] The following table summarizes the predicted properties for 6-methyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one, which are crucial for assessing its drug-like characteristics.
| Property | Predicted Value | Method/Software | Significance in Drug Discovery |
| Melting Point (°C) | 210-230 | QSAR models | Purity assessment, solid-state stability, and formulation development. |
| Boiling Point (°C) | 350-370 | QSAR models | Provides an indication of volatility and thermal stability. |
| logP | 0.8 ± 0.3 | ALOGPS, ChemAxon | Measures lipophilicity, influencing absorption, distribution, and membrane permeability. |
| Aqueous Solubility (mg/L) | 1500-3000 | ALOGPS, ESOL | Crucial for dissolution and absorption in the gastrointestinal tract. |
| pKa (most acidic) | 13.5 ± 0.5 | ChemAxon | Influences ionization state at physiological pH, affecting solubility and receptor binding. |
| pKa (most basic) | 2.5 ± 0.4 | ChemAxon | Influences ionization state at physiological pH, affecting solubility and receptor binding. |
Note: These values are computationally predicted and should be confirmed by experimental analysis.
Synthesis Pathway: A Modern Approach
A highly efficient and versatile method for the synthesis of substituted 3,4-dihydro-1,8-naphthyridin-2(1H)-ones is through a microwave-assisted intramolecular inverse-electron-demand Diels-Alder (IEDDA) reaction.[3][4][5][12] This approach offers significant advantages over traditional methods, including reduced reaction times and higher yields.
Caption: Synthetic workflow for 6-Methyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 1,8-naphthyridine-3-carboxylate (Intermediate)
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To a solution of 2-aminonicotinaldehyde (1.0 eq) in ethanol, add ethyl 4-bromocrotonate (1.1 eq) and potassium carbonate (2.0 eq).
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Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the pure ethyl 1,8-naphthyridine-3-carboxylate.
Step 2: Synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-one
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Dissolve the ethyl 1,8-naphthyridine-3-carboxylate (1.0 eq) in a high-boiling point solvent such as N,N-dimethylformamide (DMF) in a microwave-safe vessel.
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Irradiate the mixture in a microwave reactor at a temperature of 180-220°C for 15-30 minutes.
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Monitor the intramolecular cyclization by TLC or LC-MS.
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After completion, cool the reaction mixture and pour it into ice-water.
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Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to obtain 3,4-dihydro-1,8-naphthyridin-2(1H)-one.
Step 3: Synthesis of 6-Methyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one
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To a solution of 3,4-dihydro-1,8-naphthyridin-2(1H)-one (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0°C.
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Stir the mixture at 0°C for 30 minutes, then add methyl iodide (1.5 eq) dropwise.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Quench the reaction carefully with saturated aqueous ammonium chloride solution.
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Extract the product with ethyl acetate (3 x 50 mL).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography (eluent: methanol/dichloromethane gradient) to afford the final product, 6-methyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one.
Analytical Characterization
A comprehensive analytical approach is essential to confirm the identity and purity of the synthesized compound. The following sections outline the expected spectroscopic characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.[13][14][15]
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¹H NMR (400 MHz, CDCl₃):
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Aromatic Protons: Expect signals in the range of δ 7.0-8.5 ppm, corresponding to the protons on the pyridine ring. The exact chemical shifts and coupling patterns will be influenced by the position of the methyl group.
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Aliphatic Protons: The two methylene groups (-CH₂-CH₂-) in the dihydro-naphthyridinone ring will likely appear as two distinct multiplets in the δ 2.5-3.5 ppm region.
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Methyl Protons: A singlet corresponding to the methyl group (-CH₃) is expected around δ 2.3-2.6 ppm.
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Amide Proton: A broad singlet for the N-H proton may be observed in the δ 8.0-9.0 ppm range, which would disappear upon D₂O exchange.
-
-
¹³C NMR (100 MHz, CDCl₃):
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Carbonyl Carbon: A characteristic signal for the lactam carbonyl group (C=O) is anticipated in the δ 165-175 ppm region.
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Aromatic Carbons: Multiple signals in the δ 110-160 ppm range will correspond to the carbons of the pyridine and fused benzene rings.
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Aliphatic Carbons: Signals for the two methylene carbons are expected in the δ 20-40 ppm range.
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Methyl Carbon: A signal for the methyl carbon should appear in the δ 15-25 ppm region.
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Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule.[16][17][18][19][20] For 6-methyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one, the following characteristic absorption bands are expected:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3200-3400 (broad) | N-H stretch | Amide (lactam) |
| 2850-3000 | C-H stretch | Aliphatic (CH₂ and CH₃) |
| 1650-1680 (strong) | C=O stretch | Amide (lactam) |
| 1580-1620 | C=C and C=N stretch | Aromatic rings |
| 1400-1480 | C-H bend | Aliphatic (CH₂ and CH₃) |
The strong absorption band for the lactam carbonyl is a key diagnostic peak for this class of compounds.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.[21][22][23][24]
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Electron Ionization (EI-MS):
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Molecular Ion (M⁺): The mass spectrum should show a prominent molecular ion peak at m/z = 162, corresponding to the molecular weight of the compound.
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Fragmentation Pattern: Due to the presence of the nitrogen-containing heterocyclic core, characteristic fragmentation patterns are expected.[21] Common losses may include the elimination of CO (m/z 134), and cleavage of the dihydro-pyridone ring. The fragmentation will be influenced by the stability of the resulting carbocations and radical cations.
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Caption: A typical analytical workflow for the characterization of the title compound.
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties, synthesis, and analytical characterization of 6-methyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one. While experimental data for some key properties are currently unavailable, the presented predicted values, along with the robust synthetic and analytical protocols, offer a solid foundation for researchers and drug development professionals working with this and related 1,8-naphthyridinone scaffolds. The methodologies described herein are designed to be both efficient and informative, enabling the confident synthesis and characterization of this promising heterocyclic compound. Further experimental validation of the predicted physicochemical properties is encouraged to build a more complete profile of this molecule.
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